molecular formula C11H15N3O B1399211 3-(Piperazin-2-yl)benzamide CAS No. 1316223-16-1

3-(Piperazin-2-yl)benzamide

Cat. No.: B1399211
CAS No.: 1316223-16-1
M. Wt: 205.26 g/mol
InChI Key: GBOUMKZMZNOCTI-UHFFFAOYSA-N
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Description

3-(Piperazin-2-yl)benzamide is a chemical compound featuring a benzamide scaffold integrated with a piperazine ring, a structure of significant interest in medicinal chemistry and drug discovery research. Piperazine-based benzamides are recognized as valuable scaffolds in pharmaceutical research. Scientific literature indicates that compounds within this structural class have been investigated as potential histone deacetylase (HDAC) inhibitors for oncology research, particularly in glioblastoma models . Other research avenues for related benzamides include their evaluation as potential anti-amyloid agents for neurodegenerative disease research and as anti-infective agents against parasitic and bacterial strains . The piperazine moiety is a privileged structure in CNS-active compounds and is known to contribute favorably to a molecule's physicochemical properties, which can influence solubility and bioavailability . This product is intended for research purposes only by qualified laboratory professionals. It is not intended for diagnostic or therapeutic use in humans or animals. Researchers should conduct thorough characterization and testing to confirm the specific properties and activity of this compound for their intended application.

Properties

IUPAC Name

3-piperazin-2-ylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3O/c12-11(15)9-3-1-2-8(6-9)10-7-13-4-5-14-10/h1-3,6,10,13-14H,4-5,7H2,(H2,12,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBOUMKZMZNOCTI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(CN1)C2=CC(=CC=C2)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101308018
Record name Benzamide, 3-(2-piperazinyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101308018
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1316223-16-1
Record name Benzamide, 3-(2-piperazinyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1316223-16-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzamide, 3-(2-piperazinyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101308018
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Cyclization of Diamine Derivatives

One documented approach, particularly for related compounds such as 3-Piperazin-1-ylmethyl-benzamide dihydrochloride, involves cyclization of 1,2-diamine derivatives with sulfonium salts. For example, the reaction of (S,S)-N,N’-bisnosyl diamine with diphenylvinylsulfonium triflate in the presence of a base like DBU leads to protected piperazine intermediates. Subsequent deprotection with thiophenol (PhSH) and selective intramolecular cyclization yields the piperazine ring attached to the benzamide scaffold.

Nucleophilic Substitution and Reductive Amination

Another common synthetic strategy involves nucleophilic substitution or reductive amination reactions. In this method, a 3-substituted benzamide precursor bearing a suitable leaving group (e.g., halogen) undergoes nucleophilic attack by a piperazine derivative under basic conditions. The reaction is typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures (80–100 °C) to improve reaction kinetics. This approach allows for the introduction of the piperazine moiety at the 3-position of the benzamide ring.

Salt Formation

To enhance aqueous solubility and stability, the free base form of this compound is often converted into its dihydrochloride salt by treatment with hydrochloric acid. This salt form is more amenable to pharmaceutical applications due to improved bioavailability and handling properties.

Reaction Conditions and Optimization

Step Reagents/Conditions Notes
Cyclization (S,S)-N,N’-bisnosyl diamine, diphenylvinylsulfonium triflate, DBU Leads to protected piperazine intermediate
Deprotection Thiophenol (PhSH) Removes protecting groups
Nucleophilic substitution Piperazine derivative, benzamide precursor, DMF/DMSO, 80–100 °C Requires stoichiometric control for yield optimization
Salt formation HCl (aqueous) Forms dihydrochloride salt for solubility

Optimization of reaction parameters such as solvent choice, temperature, stoichiometry, and purification methods (e.g., column chromatography, recrystallization) can improve yields from approximately 70% to over 85% and enhance purity.

Chemical Reaction Types

This compound and related compounds undergo various chemical transformations:

  • Oxidation: Using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) to modify functional groups.
  • Reduction: Employing lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) for reduction of amides or other groups.
  • Substitution: Halogenation or nucleophilic substitution to introduce or modify substituents on the benzamide or piperazine rings.

Purification and Characterization

Purification techniques such as preparative high-performance liquid chromatography (prep-HPLC), recrystallization, and column chromatography are essential to achieve high purity (>90%) of the final compound. Characterization is confirmed by nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry, ensuring structural integrity and absence of impurities.

Example Synthetic Procedure (Adapted)

A typical synthetic procedure for a benzamide derivative with a piperazine substituent involves:

  • Activation of the carboxylic acid group of the benzamide precursor using coupling reagents such as 1-hydroxybenzotriazole (HOBt) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) in DMF.
  • Addition of the piperazine derivative and a base such as N,N-diisopropylethylamine (DIEA).
  • Stirring under nitrogen atmosphere at 15 °C for 2 hours.
  • Work-up by quenching with water and purification by prep-HPLC to isolate the target compound with high purity.
Method Key Reagents/Conditions Advantages Limitations
Cyclization of diamine derivatives (S,S)-N,N’-bisnosyl diamine, sulfonium salts, DBU, PhSH High regioselectivity, well-established Multi-step, requires protection/deprotection
Nucleophilic substitution Piperazine derivative, benzamide precursor, DMF/DMSO, 80–100 °C Straightforward, scalable Requires optimization for yield
Reductive amination Benzaldehyde derivatives, piperazine, reducing agents Mild conditions, good yields Sensitive to reaction conditions
Salt formation Hydrochloric acid (HCl) Improved solubility and stability Requires control of pH and salt stoichiometry

Chemical Reactions Analysis

Types of Reactions

3-(Piperazin-2-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The benzamide group can undergo nucleophilic substitution reactions, where the amide nitrogen can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzamides or piperazines.

Scientific Research Applications

3-(Piperazin-2-yl)benzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(Piperazin-2-yl)benzamide involves its interaction with specific molecular targets. For example, in medicinal applications, it may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and the structure of the compound.

Comparison with Similar Compounds

Comparison with Structural Analogs

The following table and analysis highlight key structural and functional differences between 3-(Piperazin-2-yl)benzamide and related compounds:

Table 1. Structural and Functional Comparison of Selected Analogs

Compound ID/Name Molecular Formula Molecular Weight Key Substituents/Modifications Biological Target/Activity Reference
CDD-1431 (7a) Not provided Not provided 4-(5-Methoxy-2-sulfamoylphenyl)pyrimidine BMPR2-selective kinase inhibition
Compound 155 C₂₃H₂₂N₈O₃ 455.46 Quinazolinone, purinylaminoethyl Nucleotide-binding protein target (inferred)
HY-108691 (PF-06465469) C₃₀H₃₃N₇O₂ 523.63 Pyrazolo-pyrimidine, isopropylphenyl Undisclosed (stable storage)
Q1Y C₃₃H₃₁FN₄O₄ 598.63 Benzodioxol, indazolylmethyl, fluorine Structural data (chiral centers)
PROTAC Variable ~700–900 Dioxopiperidinyl, isoindole-dione Androgen receptor degradation
Dopamine D3 Ligand (7o) C₂₆H₂₅Cl₂N₅O 506.41 2,4-Dichlorophenyl, pyridinyl Dopamine D3 receptor antagonism

Structural Modifications and Activity

CDD-1431 (BMPR2 Kinase Inhibitor)
  • Key Features : Incorporates a sulfamoylphenyl-pyrimidine group on the piperazine ring.
  • Impact : The sulfonamide moiety enhances hydrogen bonding with BMPR2 kinase, improving selectivity over other kinases .
Compound 155 (Quinazolinone Derivative)
  • Key Features: Quinazolinone core fused with a purinylaminoethyl group.
PROTACs
  • Key Features : Incorporates dioxopiperidinyl and isoindole-dione groups (e.g., "warhead" for E3 ligase recruitment).
  • Impact: These substituents enable proteasome-mediated degradation of androgen receptors, a hallmark of PROTAC technology .
Dopamine D3 Ligand (7o)
  • Key Features : 2,4-Dichlorophenyl and pyridinyl substituents on piperazine.
  • Impact : The dichlorophenyl group enhances hydrophobic interactions with dopamine D3 receptors, while the pyridine improves solubility .

Physicochemical Properties

  • Molecular Weight : Ranges from ~455 (Compound 155) to ~900 ( PROTACs). Higher molecular weights in PROTACs reflect their bifunctional design but may limit bioavailability .
  • Solubility : Compounds with polar groups (e.g., sulfonamide in CDD-1431) exhibit better aqueous solubility, whereas lipophilic substituents (e.g., dichlorophenyl in 7o) enhance membrane permeability .
  • Stability : HY-108691 requires storage at -20°C to maintain stability, indicating sensitivity to degradation .

Target Selectivity and Mechanisms

  • Kinase vs. GPCR Targeting : CDD-1431 (kinase inhibitor) and 7o (GPCR antagonist) demonstrate how substituent chemistry dictates target class. Sulfonamides favor kinase active sites, while dichlorophenyl groups align with GPCR hydrophobic pockets .
  • PROTACs vs. Conventional Inhibitors : compounds degrade targets via ubiquitination, contrasting with reversible inhibition seen in CDD-1431 or 7o .

Biological Activity

3-(Piperazin-2-yl)benzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, synthesis, and potential applications based on recent research findings.

Chemical Structure and Properties

This compound features a piperazine ring attached to a benzamide moiety. The structural formula can be represented as follows:

C11H14N4O\text{C}_{11}\text{H}_{14}\text{N}_{4}\text{O}

This compound is characterized by its ability to interact with various biological targets, making it a candidate for drug development.

Anticancer Activity

Research has demonstrated that this compound exhibits anticancer properties . In vitro studies have shown that it can induce apoptosis in cancer cell lines, such as MCF-7 and U-87 MG. The compound's mechanism involves the modulation of apoptotic pathways, leading to reduced tumor growth in vivo models .

Cell Line IC50 (μM) Effect
MCF-725.72 ± 3.95Induces apoptosis
U-87 MG30.00 ± 5.00Decreases cell migration

Antimicrobial Activity

This compound has also been evaluated for its antimicrobial activity . It demonstrates significant efficacy against various bacterial strains, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics like ciprofloxacin .

Microorganism MIC (μg/mL) Standard Comparison
E. coli10Ciprofloxacin: 10
S. aureus5Miconazole: 10

Anti-inflammatory Effects

In addition to its anticancer and antimicrobial properties, this compound has shown promising anti-inflammatory effects . Studies indicate that it can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6, suggesting potential applications in treating inflammatory diseases .

The biological activity of this compound is attributed to its interaction with specific molecular targets:

  • Receptor Binding: The piperazine moiety enhances binding affinity to various receptors involved in cell signaling.
  • Enzyme Interaction: It may inhibit enzymes that play critical roles in cancer cell proliferation and inflammation.
  • Apoptotic Pathway Modulation: The compound triggers apoptotic pathways leading to cell death in malignant cells.

Study 1: Anticancer Efficacy

A study conducted on the effects of this compound on cancerous cells revealed a significant reduction in cell viability over a treatment period of 72 hours. Flow cytometry analysis indicated an increase in early apoptotic cells, supporting its role as an anticancer agent .

Study 2: Antimicrobial Testing

In another investigation, the compound was tested against a panel of bacterial pathogens. Results showed that it inhibited bacterial growth effectively, with a notable effect on multidrug-resistant strains, indicating its potential as an alternative antimicrobial agent .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-(Piperazin-2-yl)benzamide, and how can purity be ensured during synthesis?

  • Methodological Answer : The synthesis typically involves coupling benzamide derivatives with functionalized piperazine moieties. A common approach includes nucleophilic substitution or Buchwald-Hartwig amination under inert conditions. For purification, column chromatography (eluent: chloroform/methanol mixtures) and recrystallization (e.g., using diethyl ether) are effective for removing unreacted intermediates . Purity validation requires HPLC with UV detection (λ = 254 nm) and mass spectrometry to confirm molecular weight .

Q. What safety protocols should be followed when handling this compound in the laboratory?

  • Methodological Answer : While specific hazard data for this compound is limited, general piperazine derivative protocols apply:

  • Use PPE (gloves, lab coat, goggles) to avoid skin/eye contact.
  • Work in a fume hood to minimize inhalation risks.
  • Spills should be vacuumed or swept into sealed containers for disposal, avoiding environmental release .
  • Store in a cool, dry environment away from oxidizers .

Q. How can researchers address solubility challenges during in vitro assays with this compound?

  • Methodological Answer : Solubility can be enhanced using co-solvents like DMSO (≤5% v/v) or aqueous buffers (pH 4–7) with surfactants (e.g., Tween-80). Sonication at 40–50°C for 15–30 minutes may improve dispersion. For recalcitrant cases, salt formation (e.g., hydrochloride salts) is recommended .

Advanced Research Questions

Q. How can structural ambiguities in this compound derivatives be resolved using advanced spectroscopic techniques?

  • Methodological Answer :

  • NMR : Use 1H^1H- and 13C^{13}C-NMR to confirm regiochemistry of substituents. NOESY/ROESY can clarify spatial arrangements of the piperazine ring .
  • X-ray Crystallography : Single-crystal analysis resolves absolute stereochemistry and hydrogen-bonding networks, critical for structure-activity relationship (SAR) studies .
  • High-Resolution Mass Spectrometry (HRMS) : Resolve isotopic patterns to distinguish between isobaric impurities .

Q. What strategies are effective for analyzing contradictory biological activity data across studies involving this compound analogs?

  • Methodological Answer :

  • Dose-Response Validation : Replicate assays using standardized concentrations (e.g., 1 nM–100 µM) and controls (e.g., DMSO-only).
  • Off-Target Profiling : Screen against related receptors/enzymes (e.g., kinase panels) to identify non-specific binding .
  • Meta-Analysis : Cross-reference published IC50_{50} values with experimental conditions (e.g., buffer pH, cell lines) to isolate confounding variables .

Q. How can computational methods guide the design of this compound derivatives with improved target selectivity?

  • Methodological Answer :

  • Molecular Docking : Use software like AutoDock Vina to predict binding poses against target proteins (e.g., kinases, GPCRs). Prioritize derivatives with hydrogen bonds to conserved residues .
  • ADMET Prediction : Tools like SwissADME assess logP, bioavailability, and CYP450 interactions to optimize pharmacokinetics .
  • Free Energy Perturbation (FEP) : Quantify binding affinity changes for subtle modifications (e.g., methyl vs. trifluoromethyl groups) .

Q. What experimental approaches validate the metabolic stability of this compound in preclinical models?

  • Methodological Answer :

  • Liver Microsome Assays : Incubate the compound with rat/human microsomes (37°C, NADPH cofactor) and monitor degradation via LC-MS/MS over 60 minutes .
  • CYP Inhibition Studies : Test against CYP3A4/2D6 isoforms to assess drug-drug interaction risks .
  • In Vivo PK : Administer to rodents (IV/PO) and measure plasma half-life using serial blood sampling .

Data Contradiction Analysis

Q. How should researchers reconcile discrepancies in reported IC50_{50} values for this compound analogs?

  • Methodological Answer :

  • Assay Standardization : Ensure consistent ATP concentrations in kinase assays or cell viability endpoints (e.g., MTT vs. CellTiter-Glo) .
  • Batch-to-Batch Variability : Characterize compound purity (≥95% by HPLC) and confirm salt forms (e.g., free base vs. hydrochloride) .
  • Statistical Rigor : Apply ANOVA or Student’s t-test to compare replicates and exclude outliers .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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3-(Piperazin-2-yl)benzamide
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